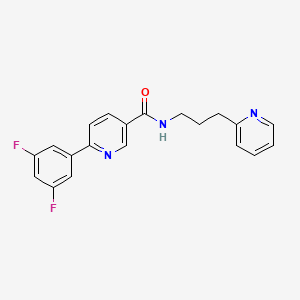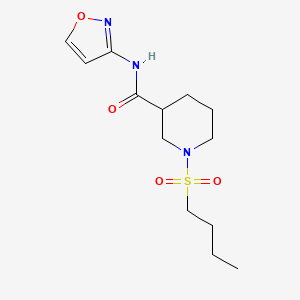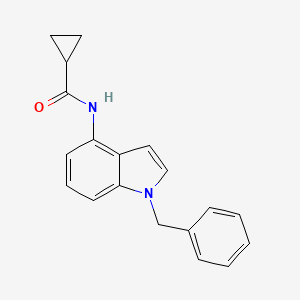
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as P7C3, is a small molecule drug that has been extensively studied for its potential neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous scientific studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The exact mechanism of action of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is not fully understood, but it is thought to exert its neuroprotective effects by modulating the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular metabolism. This compound has been shown to increase NAMPT activity and NAD+ levels, which in turn promotes the survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to enhance mitochondrial function, reduce oxidative stress, and improve cognitive function in animal models. These findings suggest that this compound may have broader therapeutic potential beyond its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is that it is a small molecule drug that can easily cross the blood-brain barrier, making it a potentially useful therapeutic agent for the treatment of neurological disorders. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its broader biochemical and physiological effects.
Synthesemethoden
The synthesis of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves a multistep process that begins with the reaction of 3-pyridin-2-ylpropylamine with 6-bromo-3,5-difluorobenzene. This reaction produces an intermediate compound that is then further modified through a series of chemical reactions to yield the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region involved in learning and memory. Additionally, this compound has been shown to enhance the survival of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. These findings suggest that this compound may have therapeutic potential for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-16-10-15(11-17(22)12-16)19-7-6-14(13-25-19)20(26)24-9-3-5-18-4-1-2-8-23-18/h1-2,4,6-8,10-13H,3,5,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVWSCASYBUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dichlorophenyl)-3-{[4-(difluoromethoxy)-3-ethoxyphenyl]amino}-2-propen-1-one](/img/structure/B5412565.png)
![[(1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B5412571.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5412590.png)
![(3R*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5412597.png)
![2-amino-4-(3-hydroxyphenyl)-6-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5412613.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
![4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5412633.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412634.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)
![{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}acetic acid](/img/structure/B5412643.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)